molecular formula C10H11NO B6183734 5-isocyanato-1,2,3-trimethylbenzene CAS No. 2048900-79-2

5-isocyanato-1,2,3-trimethylbenzene

Cat. No.: B6183734
CAS No.: 2048900-79-2
M. Wt: 161.20 g/mol
InChI Key: QQNKCMRHDVWUIN-UHFFFAOYSA-N
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Description

5-Isocyanato-1,2,3-trimethylbenzene is an organic compound with the molecular formula C10H11NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring that is substituted with three methyl groups at positions 1, 2, and 3. This compound is known for its reactivity and is used in various chemical synthesis processes.

Synthetic Routes and Reaction Conditions:

  • Direct Isocyanation: The compound can be synthesized by the direct isocyanation of 1,2,3-trimethylbenzene using phosgene (COCl2) in the presence of a suitable catalyst such as triethylamine.

  • Sandmeyer Reaction: Another method involves the diazotization of 1,2,3-trimethylbenzene followed by the Sandmeyer reaction to introduce the isocyanate group.

Industrial Production Methods: In industrial settings, the compound is typically produced through continuous flow processes to ensure safety and efficiency. The choice of method depends on the scale of production and the desired purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can convert the isocyanate group to amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alcohols and amines are used in substitution reactions.

Major Products Formed:

  • Carbonyl Compounds: Oxidation can yield carboxylic acids or ketones.

  • Amines: Reduction of the isocyanate group results in the formation of primary amines.

  • Substituted Compounds: Various nucleophilic substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

5-Isocyanato-1,2,3-trimethylbenzene is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

  • Biology: The compound is used in the modification of biomolecules and the development of bioconjugates.

  • Medicine: It is employed in the design of drug delivery systems and the synthesis of therapeutic agents.

  • Industry: The compound finds applications in the production of coatings, adhesives, and other industrial materials.

Mechanism of Action

The mechanism by which 5-isocyanato-1,2,3-trimethylbenzene exerts its effects involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the type of reaction being performed.

Comparison with Similar Compounds

  • 4-Isocyanato-1,2,3-trimethylbenzene: Similar structure but with the isocyanate group at a different position on the benzene ring.

  • 2-Isocyanato-1,3,5-trimethylbenzene: Another positional isomer with the isocyanate group at a different position.

Uniqueness: 5-Isocyanato-1,2,3-trimethylbenzene is unique due to its specific substitution pattern and the reactivity of the isocyanate group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields.

Properties

CAS No.

2048900-79-2

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

5-isocyanato-1,2,3-trimethylbenzene

InChI

InChI=1S/C10H11NO/c1-7-4-10(11-6-12)5-8(2)9(7)3/h4-5H,1-3H3

InChI Key

QQNKCMRHDVWUIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C)N=C=O

Purity

95

Origin of Product

United States

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